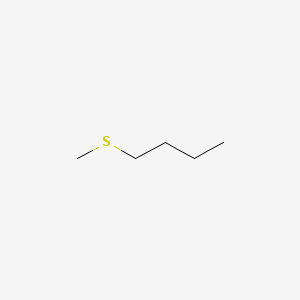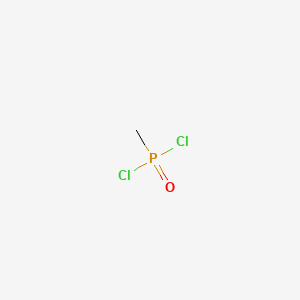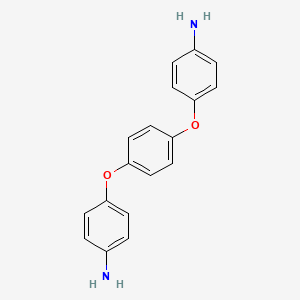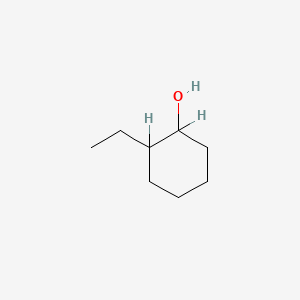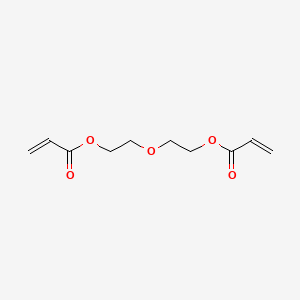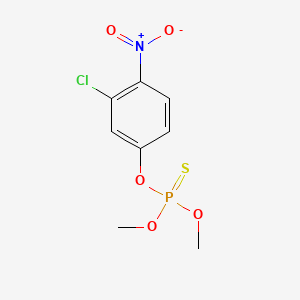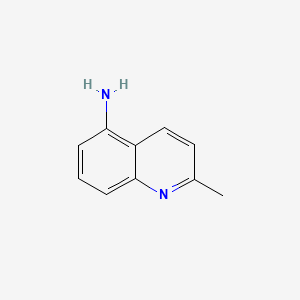
2-Methylquinolin-5-amine
概要
説明
2-Methylquinolin-5-amine is a derivative of quinoline and contains a methyl group at the 2nd position and an amino group at the 5th position of the quinoline ring . It is an aromatic amine and can be utilized in various synthetic applications and medicinal chemistry .
Synthesis Analysis
The synthesis of 2-methylquinoline has been reported in the literature, with the Doebner–von Miller reaction protocol being the most effective . This protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-5-amine is represented by the linear formula C10H10N2 . It has a molecular weight of 158.2 .Chemical Reactions Analysis
The chemical reactions involving 2-Methylquinolin-5-amine are primarily related to its synthesis. The Doebner–von Miller reaction protocol is a key method for its synthesis .Physical And Chemical Properties Analysis
2-Methylquinolin-5-amine is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .科学的研究の応用
Anticancer Activity
2-Methylquinolin-5-amine: has been evaluated for its potential as an anticancer agent. A study has shown that derivatives of this compound, specifically 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, exhibit inhibitory activity against non-small cell lung cancer cell lines with an inhibition concentration value (IC50) of 29.4 μM . The molecular docking studies suggest that these compounds have lower binding energy with key proteins in the PI3K/AKT/mTOR pathway, which is significant in cancer proliferation .
Antimicrobial Properties
Quinoline derivatives, including 2-Methylquinolin-5-amine , are known to possess antimicrobial properties. These compounds have been reported to exhibit good activity against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring .
Antimalarial Effects
The quinoline moiety is a well-known component in antimalarial drugs. 2-Methylquinolin-5-amine and its derivatives are part of a class of compounds that have been used extensively in the treatment of malaria. These compounds are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death .
Antidepressant and Anticonvulsant
Quinoline derivatives are also explored for their antidepressant and anticonvulsant effects. The nitrogen-containing heterocycles like 2-Methylquinolin-5-amine are important structural motifs in bioactive compounds that can influence the central nervous system .
Antiviral Applications
The structural framework of quinolines, including 2-Methylquinolin-5-amine , has been utilized in the development of antiviral agents. These compounds have shown promise in inhibiting the replication of various viruses, contributing to the treatment of viral infections .
Anti-inflammatory and Antioxidant
2-Methylquinolin-5-amine: derivatives have been studied for their anti-inflammatory and antioxidant properties. These activities are crucial in the management of chronic diseases and in preventing oxidative stress-related cellular damage .
Antihypertensive Agents
The quinoline nucleus is present in several antihypertensive agents. Compounds like 2-Methylquinolin-5-amine are investigated for their potential to act as vasodilators or inhibitors of enzymes that regulate blood pressure .
Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK) Inhibitory Activity
Some quinoline derivatives have been found to inhibit PDGF receptor tyrosine kinases, which play a role in various cellular processes including growth, survival, and differentiation2-Methylquinolin-5-amine could be a key scaffold in developing new drugs targeting these receptors .
Safety And Hazards
The safety information for 2-Methylquinolin-5-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
特性
IUPAC Name |
2-methylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSLQFMTPYHZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202802 | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-5-amine | |
CAS RN |
54408-50-3 | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054408503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-Methylquinolin-5-amine highlighted in the research?
A1: The research primarily focuses on utilizing 2-Methylquinolin-5-amine as a starting material for synthesizing various methyl-substituted 1,7-phenanthroline derivatives. [, ] This is achieved through a one-pot, three-component condensation reaction involving 2-Methylquinolin-5-amine, aromatic aldehydes, and cyclic 1,3-diketones. []
Q2: Why is the synthesis of methyl-substituted 1,7-phenanthroline derivatives significant?
A2: While the provided research doesn't delve into the specific applications of these derivatives, 1,7-phenanthroline derivatives are known to possess diverse biological activities and are often used as ligands in coordination chemistry. [] The synthesis method described offers a route to potentially access novel derivatives with altered properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


